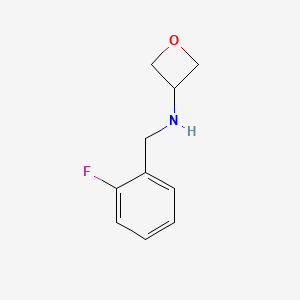

N-(2-Fluorobenzyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTZECJZUHUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Fluorobenzyl)oxetan-3-amine: A Molecule of Interest in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Fluorobenzyl)oxetan-3-amine stands as a compelling molecular scaffold for researchers in the field of medicinal chemistry. This guide provides a comprehensive analysis of its chemical identity, structural characteristics, and its significant potential in drug discovery programs. By integrating a fluorinated aromatic moiety with a strained oxetane ring, this compound embodies key principles of modern drug design aimed at optimizing physicochemical and pharmacokinetic properties. This document serves as a technical resource, consolidating available data and outlining robust protocols for its synthesis and characterization, thereby empowering researchers to harness its potential in the development of novel therapeutic agents.

Introduction: The Strategic Combination of Fluorobenzyl and Oxetane Moieties

The rational design of small molecule therapeutics increasingly relies on the strategic incorporation of specific structural motifs to fine-tune a compound's pharmacological profile. N-(2-Fluorobenzyl)oxetan-3-amine is a prime example of such a design, bringing together two highly valued components in contemporary medicinal chemistry: the 2-fluorobenzyl group and the oxetan-3-amine core.

The oxetane ring , a four-membered cyclic ether, has gained significant traction as a versatile building block in drug discovery.[1] Its incorporation into a molecule can lead to marked improvements in aqueous solubility, a critical factor for bioavailability. Furthermore, the oxetane moiety can enhance metabolic stability by serving as a non-labile bioisostere for more common but metabolically susceptible groups like gem-dimethyl or carbonyl functionalities.[] The inherent three-dimensionality of the oxetane ring also allows for a more effective exploration of the chemical space within a biological target's binding site.

The 2-fluorobenzyl group introduces several advantageous properties. The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, influencing pKa and forming key interactions with biological targets.[3] Fluorine substitution is a well-established strategy to block metabolic oxidation at the benzyl position, thereby increasing the compound's half-life. The ortho-position of the fluorine atom in N-(2-Fluorobenzyl)oxetan-3-amine can also induce specific conformational preferences that may be advantageous for target binding.

This guide will delve into the chemical properties, synthesis, and characterization of N-(2-Fluorobenzyl)oxetan-3-amine, providing a foundational understanding for its application in drug discovery endeavors.

Chemical Properties and Structure

Structural and Physicochemical Data

A summary of the key chemical and computed physicochemical properties of N-(2-Fluorobenzyl)oxetan-3-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1340533-08-5 | [1] |

| Molecular Formula | C₁₀H₁₂FNO | [1] |

| Molecular Weight | 181.21 g/mol | [1] |

| IUPAC Name | N-(2-Fluorobenzyl)oxetan-3-amine | |

| Synonyms | N-(2-Fluorobenzyl)-3-oxetanamine | [1] |

| SMILES | C1=CC=C(C(=C1)CNC2COC2)F | [1] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| LogP (Computed) | 1.3141 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Structural Visualization

The two-dimensional and three-dimensional structures of N-(2-Fluorobenzyl)oxetan-3-amine are crucial for understanding its potential interactions with biological macromolecules.

Caption: 2D structure of N-(2-Fluorobenzyl)oxetan-3-amine.

Synthesis and Purification

The most direct and widely applicable method for the synthesis of N-(2-Fluorobenzyl)oxetan-3-amine is the reductive amination of oxetan-3-one with 2-fluorobenzylamine. This reaction proceeds via the in-situ formation of an iminium intermediate, which is then reduced to the target secondary amine.

Caption: Reductive amination synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize N-(2-Fluorobenzyl)oxetan-3-amine via reductive amination.

Materials:

-

Oxetan-3-one (1.0 eq)

-

2-Fluorobenzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzylamine (1.0 eq) at room temperature.

-

Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford N-(2-Fluorobenzyl)oxetan-3-amine as a pure compound.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the iminium intermediate can be monitored by the disappearance of the carbonyl peak of oxetan-3-one in the IR spectrum. The final product's purity can be assessed by TLC, and its identity confirmed by the characterization methods outlined in the following section.

Characterization and Spectroscopic Profile

Due to the absence of publicly available experimental spectra for N-(2-Fluorobenzyl)oxetan-3-amine, this section provides predicted spectroscopic data based on the analysis of its structural analogues. These predictions serve as a reliable guide for researchers in confirming the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:

-

δ 7.20-7.40 (m, 4H): Aromatic protons of the 2-fluorobenzyl group.

-

δ 4.60-4.80 (t, 2H): Methylene protons (-CH₂-) of the oxetane ring adjacent to the oxygen atom.

-

δ 4.40-4.60 (t, 2H): Methylene protons (-CH₂-) of the oxetane ring adjacent to the nitrogen-bearing carbon.

-

δ 3.80-4.00 (s, 2H): Benzylic protons (-CH₂-Ar).

-

δ 3.60-3.80 (m, 1H): Methine proton (-CH-) of the oxetane ring.

-

δ 1.80-2.20 (br s, 1H): Amine proton (-NH-).

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:

-

δ 160.0-163.0 (d, J_CF ≈ 245 Hz): Carbon of the aromatic ring directly bonded to the fluorine atom.

-

δ 128.0-132.0: Aromatic carbons.

-

δ 124.0-125.0 (d): Aromatic carbon coupled to fluorine.

-

δ 115.0-116.0 (d, J_CF ≈ 22 Hz): Aromatic carbon ortho to the fluorine atom.

-

δ 73.0-75.0: Methylene carbons (-CH₂-) of the oxetane ring adjacent to the oxygen atom.

-

δ 50.0-53.0: Benzylic carbon (-CH₂-Ar).

-

δ 45.0-48.0: Methine carbon (-CH-) of the oxetane ring.

Mass Spectrometry (MS)

Electron Ionization (EI): The expected molecular ion peak (M⁺) would be at m/z = 181. Key fragmentation patterns would likely involve:

-

α-cleavage: Loss of the 2-fluorobenzyl radical to give a fragment at m/z = 72, or loss of the oxetanyl radical to give a fragment at m/z = 108.

-

Benzylic cleavage: Formation of the fluorotropylium cation at m/z = 109.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A weak to medium band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O-C stretch (ether): A strong band in the region of 1100-1150 cm⁻¹.

-

C-N stretch: A medium to weak band in the region of 1200-1250 cm⁻¹.

-

C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.

Applications in Drug Discovery and Future Perspectives

N-(2-Fluorobenzyl)oxetan-3-amine is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility stems from the advantageous properties conferred by both the oxetane and fluorobenzyl moieties.

Potential Therapeutic Areas:

-

Oncology: The incorporation of oxetanes has been shown to improve the anticancer activity of various compounds.

-

Neuroscience: The modulation of physicochemical properties by the oxetane and fluoro-substituents can be beneficial for developing CNS-penetrant drugs.

-

Infectious Diseases: The structural features of this compound make it an interesting scaffold for the development of novel antibacterial and antiviral agents.

Future Directions:

-

Synthesis of Analogue Libraries: The straightforward synthesis allows for the rapid generation of a library of analogues with different substitution patterns on the aromatic ring, enabling detailed structure-activity relationship (SAR) studies.

-

Biological Screening: Screening of N-(2-Fluorobenzyl)oxetan-3-amine and its derivatives against a wide range of biological targets is warranted to uncover novel therapeutic applications.

-

Advanced Formulation: Investigation into novel formulation strategies could further enhance the bioavailability and therapeutic efficacy of drug candidates derived from this scaffold.

Conclusion

N-(2-Fluorobenzyl)oxetan-3-amine represents a strategically designed molecule that holds significant promise for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established reductive amination protocols, and its characterization can be confidently performed using standard spectroscopic techniques. The unique combination of a solubility-enhancing and metabolically robust oxetane ring with a bioavailability-modulating 2-fluorobenzyl group makes this compound an attractive starting point for the development of the next generation of therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the full potential of this valuable chemical entity.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

Sources

N-(2-Fluorobenzyl)oxetan-3-amine: A Scaffolding Approach for Novel Kinase Inhibitor Development

An In-Depth Technical Guide

Abstract

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a cornerstone of modern oncology and immunology research. This technical guide delineates the scientific rationale and a comprehensive, field-proven workflow for the evaluation of N-(2-Fluorobenzyl)oxetan-3-amine as a promising scaffold for the development of next-generation kinase inhibitors. We will explore the strategic incorporation of the oxetane and 2-fluorobenzyl moieties, hypothesize a mechanism of action, and provide detailed, self-validating protocols for its synthesis, in-vitro characterization, and cell-based validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of targeted therapeutics.

Introduction and Scientific Rationale

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as off-target effects and acquired resistance necessitate continuous innovation.

The molecule N-(2-Fluorobenzyl)oxetan-3-amine presents a compelling starting point for a kinase inhibitor discovery program. Its structure is a deliberate amalgamation of two key pharmacophores, each contributing distinct and advantageous properties for kinase inhibition.

-

The Oxetane Moiety: This four-membered heterocyclic ring has gained significant traction in medicinal chemistry as a versatile tool for optimizing physicochemical properties.[3] The incorporation of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more traditional groups like gem-dimethyl or carbonyl functionalities.[4][5] The polar nature of the oxetane can also facilitate favorable interactions within the often-polar ATP-binding pocket of kinases.[6][7]

-

The 2-Fluorobenzyl Group: The strategic placement of a fluorine atom on the benzyl ring is a well-established strategy in drug design.[8] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to enhanced binding affinity through favorable electrostatic interactions with the target protein.[9] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites, thereby improving the pharmacokinetic profile of a compound.[10] The 2-position on the benzyl ring provides a specific vector for interaction within the kinase active site.

This guide will lay out a systematic approach to unlock the potential of N-(2-Fluorobenzyl)oxetan-3-amine as a foundational scaffold for a new class of kinase inhibitors.

Proposed Mechanism of Action: An ATP-Competitive Inhibitor Model

Given the scaffold's structural features, we hypothesize that N-(2-Fluorobenzyl)oxetan-3-amine will function as a Type I ATP-competitive inhibitor.[11] This class of inhibitors directly competes with endogenous ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[12][]

The proposed binding mode involves the secondary amine acting as a key hydrogen bond donor/acceptor, mimicking the hinge-binding interactions of the adenine region of ATP. The fluorobenzyl group would likely occupy a hydrophobic pocket adjacent to the hinge region, with the fluorine atom potentially forming non-canonical interactions that enhance binding affinity. The oxetane ring is predicted to project out towards the solvent-exposed region, improving the overall solubility and physicochemical properties of the compound.

Caption: Proposed ATP-competitive binding mode of N-(2-Fluorobenzyl)oxetan-3-amine.

Synthesis and Characterization

A plausible and scalable synthesis of N-(2-Fluorobenzyl)oxetan-3-amine can be achieved through reductive amination.

Protocol 3.1: Synthesis of N-(2-Fluorobenzyl)oxetan-3-amine

-

Reaction Setup: To a solution of oxetan-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add 2-fluorobenzaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In-Vitro Evaluation: A Phased Approach

A tiered screening cascade is essential for efficiently identifying and characterizing the kinase inhibitory activity of our lead compound.

Caption: A tiered workflow for the in-vitro evaluation of kinase inhibitors.

4.1. Phase 1: Primary Kinase Screening

The initial step is to perform a broad kinase panel screen to identify potential targets. This provides an unbiased view of the compound's selectivity profile early in the discovery process.

Protocol 4.1: ADP-Glo™ Kinase Assay for Primary Screening

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, making it a universal platform for kinase screening.[14]

-

Reaction Preparation: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.

-

Compound Addition: Add N-(2-Fluorobenzyl)oxetan-3-amine to a final concentration of 10 µM. Include appropriate controls (vehicle control, e.g., DMSO, and a known inhibitor as a positive control).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

4.2. Phase 2: Dose-Response and Potency (IC₅₀) Determination

For kinases where significant inhibition (>50%) was observed in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Protocol 4.2: IC₅₀ Determination with TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive, making them ideal for potency determination.[15]

-

Compound Titration: Prepare a serial dilution of N-(2-Fluorobenzyl)oxetan-3-amine (e.g., 10-point, 3-fold dilution starting from 50 µM).

-

Assay Setup: In a 384-well plate, add the target kinase, a fluorescently labeled substrate, and ATP.

-

Compound Addition: Add the serially diluted compound to the wells.

-

Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: After incubation, read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the ratio of the two emission signals and plot the data against the logarithm of the inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

| Hypothetical Kinase Hit | Primary Screen (% Inhibition @ 10 µM) | Follow-up IC₅₀ (nM) |

| Kinase A | 95% | 75 |

| Kinase B | 88% | 150 |

| Kinase C | 62% | 800 |

| Kinase D | 25% | >10,000 |

4.3. Phase 3: Mechanism of Inhibition Studies

To confirm our hypothesis of ATP-competition, kinetic studies are performed.

Protocol 4.3: Michaelis-Menten Kinetic Analysis

-

Assay Setup: Perform the kinase activity assay (e.g., ADP-Glo™) with varying concentrations of ATP.

-

Inhibitor Conditions: Run the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of N-(2-Fluorobenzyl)oxetan-3-amine.

-

Data Acquisition: Measure the initial reaction velocity (rate of product formation) at each ATP concentration for each inhibitor concentration.

-

Data Analysis: Plot the reaction velocity against the ATP concentration. For an ATP-competitive inhibitor, a Lineweaver-Burk plot will show lines that intersect on the y-axis, indicating an increase in the apparent Kₘ with no change in Vₘₐₓ.

Cell-Based Assay Cascade

While in-vitro assays are crucial, it is imperative to confirm that the compound can engage its target and exert its inhibitory effect in a complex cellular environment.[16]

5.1. Cellular Target Engagement

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a gold-standard method to quantify compound binding to a target kinase in living cells.[1]

Protocol 5.1: NanoBRET™ Target Engagement Assay

-

Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to a NanoLuc® luciferase.

-

Compound Addition: Treat the cells with varying concentrations of N-(2-Fluorobenzyl)oxetan-3-amine.

-

Tracer Addition: Add a fluorescent NanoBRET™ tracer that also binds to the kinase active site.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the compound will result in a loss of BRET signal.

-

Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀, reflecting target engagement.

5.2. Cellular Activity: Substrate Phosphorylation

This assay directly measures the inhibition of the kinase's function within the cell.

Protocol 5.2: In-Cell Western Blot for Phospho-Substrate

-

Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with a dose-response of N-(2-Fluorobenzyl)oxetan-3-amine for a defined period.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Western Blot: Perform a Western blot using a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. A second antibody for the total amount of the substrate protein should be used for normalization.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal indicates cellular inhibition of the kinase.

5.3. Functional Outcome: Cell Proliferation

The final step is to assess the compound's effect on cell viability, particularly in cell lines addicted to the target kinase's signaling pathway.

Protocol 5.3: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Plate cancer cell lines dependent on the target kinase and control cell lines that are not.

-

Compound Treatment: Treat the cells with a serial dilution of N-(2-Fluorobenzyl)oxetan-3-amine for 72 hours.

-

Viability Measurement: Add a reagent like CellTiter-Glo®, which measures cellular ATP levels as an indicator of cell viability.

-

Data Analysis: Measure the luminescence and plot the percent viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

| Assay Type | Hypothetical Result for Kinase A | Interpretation |

| Biochemical IC₅₀ | 75 nM | High potency against the isolated enzyme. |

| NanoBRET™ Cellular IC₅₀ | 250 nM | Good target engagement in a cellular context. |

| Phospho-Substrate IC₅₀ | 300 nM | Effective inhibition of kinase activity in cells. |

| Cell Viability GI₅₀ (Kinase A-dependent cell line) | 450 nM | Desired anti-proliferative effect. |

| Cell Viability GI₅₀ (Control cell line) | >10,000 nM | Selectivity for the target pathway. |

Conclusion and Future Directions

This technical guide has established a robust framework for evaluating N-(2-Fluorobenzyl)oxetan-3-amine as a potential kinase inhibitor. The strategic combination of the oxetane and 2-fluorobenzyl moieties provides a strong rationale for its investigation. The detailed, phased workflow—from initial broad screening and potency determination to mechanistic studies and cellular validation—ensures a thorough and efficient assessment of the compound's potential.

Positive results from this comprehensive evaluation would validate N-(2-Fluorobenzyl)oxetan-3-amine as a high-quality lead scaffold. Subsequent efforts would focus on lead optimization through synthetic modification of the core structure to further improve potency, selectivity, and drug-like properties, ultimately paving the way for preclinical development.

References

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.

- Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.

- ResearchGate. (n.d.). Different Types of Kinase Inhibitors and Their Mechanisms of Action...

- Wikipedia. (2024). Tyrosine kinase inhibitor. Wikipedia.

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - UK.

- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

- Beilstein Journals. (2025).

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- BOC Sciences. (n.d.).

- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support.

- PMC. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.

- Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Isonet. (2026). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. Isonet.

- Apollo Scientific. (2026).

- Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Sparrow Chemical.

- ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

Sources

- 1. kinaselogistics.com [kinaselogistics.com]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. reactionbiology.com [reactionbiology.com]

Technical Deep Dive: Biological Activity & Engineering of N-Substituted Oxetane-3-Amine Derivatives

Executive Summary: The "Magic Ring" of Modern Pharmacophores

In the high-stakes arena of multiparameter optimization (MPO), the N-substituted oxetane-3-amine moiety has emerged as a premier bioisostere. Historically viewed merely as a strained ether, the oxetane ring is now recognized as a critical tool for modulating physicochemical properties without inflating molecular weight or lipophilicity.

This guide analyzes the structural causality behind the oxetane-3-amine's success.[1] Unlike flexible alkyl chains or highly basic cyclic amines, the oxetane-3-amine offers a unique vector: it significantly attenuates amine basicity (lowering pKa by 2–4 units), enhances metabolic stability by blocking

Physicochemical Rationale: The Engineering of Potency

The biological activity of N-substituted oxetane-3-amines is rarely a result of direct receptor interaction alone; rather, it is a consequence of superior pharmacokinetic (PK) behaviors driven by fundamental physical chemistry.

The pKa Modulation Effect

The most profound impact of the oxetane ring is its electron-withdrawing inductive effect (

-

Piperidine pKa: ~10–11 (Highly ionized at pH 7.4, poor passive permeability).

-

N-Oxetanyl-3-amine pKa: ~6–8 (Significant neutral fraction at pH 7.4, enhanced permeability).

This "pKa cliff" allows medicinal chemists to convert a membrane-impermeable, hERG-liable basic amine into a neutral, permeable pharmacophore while retaining the H-bond accepting capacity of the oxygen.

The "Polar Hydrophobic" Paradox

Oxetanes possess a high dipole moment due to the exposed oxygen lone pairs in the strained 4-membered ring. This allows them to act as strong hydrogen bond acceptors (HBA), improving aqueous solubility. However, unlike other polar groups (e.g., hydroxyls), the gem-dimethyl-like bulk of the ring allows it to fill hydrophobic pockets. This duality—solubility of an ether with the lipophilic profile of a gem-dimethyl group—is termed the "Polar Hydrophobic" effect.

Metabolic Shielding

N-alkyl groups are prone to oxidative N-dealkylation by Cytochrome P450 enzymes (CYPs). The oxetane ring sterically hinders the approach of CYPs and electronically deactivates the

Table 1: Comparative Physicochemical Metrics

| Pharmacophore | pKa (Approx) | LogD (pH 7.4) | Metabolic Stability (HLM) | hERG Risk |

| N-Isopropyl amine | ~10.5 | High | Low (N-dealkylation) | High |

| N-Cyclopropyl amine | ~9.0 | Moderate | Moderate | Moderate |

| N-Oxetan-3-yl amine | 6.5 - 7.5 | Low | High (Shielded) | Low |

| Morpholine | ~8.3 | Low | Low (Ring opening) | Low |

Synthetic Architectures & Protocols

The synthesis of N-substituted oxetane-3-amines primarily relies on reductive amination or nucleophilic substitution. The choice of pathway depends on the steric bulk of the amine and the stability of the substrate.

Pathway Logic Visualization

Figure 1: Decision tree for the synthesis of N-substituted oxetane-3-amines, highlighting the divergent pathways based on amine nucleophilicity.

Standard Operating Procedure (SOP): Reductive Amination

Objective: Synthesis of N-benzyl-N-oxetan-3-yl-amine via reductive amination. Mechanism: Formation of an iminium ion intermediate followed by hydride transfer.

Reagents:

-

Oxetan-3-one (1.0 equiv)

-

Primary/Secondary Amine (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional for basic amines)

Protocol:

-

Imine Formation: In a flame-dried flask under

, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add Oxetan-3-one (1.0 mmol).-

Note: If the amine is an HCl salt, add 1.0 equiv of TEA to liberate the free base.

-

Checkpoint: Stir for 30 min. If the amine is sterically hindered, add catalytic AcOH and stir for 2 hours to ensure equilibrium shifts to the imine/hemiaminal.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Causality: STAB is used over

because it is milder and selectively reduces the iminium ion without reducing the ketone starting material too rapidly, preventing side-product formation (oxetan-3-ol).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for the disappearance of the amine.

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine.[2] Dry over -

Purification: Concentrate in vacuo. Purify via silica gel chromatography (typically MeOH/DCM gradients).

-

Stability Warning: Oxetanes are acid-sensitive. Avoid strong acidic workups or prolonged exposure to acidic silica. Use 1%

in the eluent if degradation is observed.

-

Biological Case Studies

The following examples illustrate the "rescue" of drug candidates via oxetane incorporation.

Case Study 1: SYK Inhibition (Entospletinib Analog)

Challenge: The lead compound (containing a morpholine ring) suffered from poor selectivity between T-cells and B-cells and moderate metabolic stability. Oxetane Solution: Replacing the morpholine with an N-(oxetan-3-yl)piperazine moiety.

-

Result: The oxetane analog reduced the basicity of the piperazine nitrogen (pKa dropped from ~8.0 to ~6.4).[3][4]

-

Impact: This modification doubled the T/B cell selectivity ratio (from 5 to 10) and improved metabolic stability by eliminating the oxidative liability of the morpholine ring, while maintaining high solubility at pH 2.[3]

Case Study 2: mTOR Inhibition (GDC-0349)

Challenge: High hERG inhibition and high clearance in early leads. Oxetane Solution: Introduction of an N-oxetanyl group on the pyrimidine scaffold.

-

Result: The electron-withdrawing nature of the oxetane reduced the pKa of the adjacent amine to 5.0.

-

Impact:

-

hERG: IC50 > 100

M (Reduced cationic interaction with the hERG channel pore).[3] -

Clearance: 10-fold reduction in free plasma clearance compared to the alkyl-pyrimidine analog.

-

Selectivity: Maintained high selectivity against 266 other kinases.

-

Structure-Activity Relationship (SAR) Logic

Figure 2: The multiparameter optimization workflow demonstrating how oxetane incorporation simultaneously addresses basicity, lipophilicity, and stability.

References

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023. Link

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016. Link

-

Application of Bioisosteres in Drug Design: Oxetanes. The University of Tokyo, 2012. Link

-

Evaluation of Aryl Amino-Oxetanes as Bioisosteres of Benzamides. American Chemical Society, 2023.[5] Link

-

Small Ring Carbocations for Late-Stage Functionalisation and Medicinal Chemistry. UK Research and Innovation, 2026. Link

-

Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes. ChemRxiv, 2023. Link

-

Oxetane-3-amine Physicochemical Data. PubChem, 2025.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 6. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Oxetane-Fluorobenzyl Axis: Optimizing Physicochemical Space in Drug Design

Topic: "N-(2-Fluorobenzyl)oxetan-3-amine" as a Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Rationale

In the landscape of modern lead optimization, "escaping Flatland" (increasing Fsp3 character) while maintaining ligand efficiency is a paramount objective. N-(2-Fluorobenzyl)oxetan-3-amine represents a high-value scaffold that synergizes two powerful medicinal chemistry tactics: the bioisosteric utility of the oxetane ring and the metabolic/conformational control of the ortho-fluorine .

This guide details the application of this scaffold to solve three recurring challenges in drug discovery:

-

Lipophilicity Management: Reducing LogD without sacrificing steric bulk.

-

Basicity Modulation: Attenuating amine pKa to reduce hERG liability and improve permeability.[1]

-

Conformational Locking: Utilizing the fluorine ortho-effect to restrict rotatable bonds.

Structural & Physicochemical Analysis[2][3][4][5][6][7][8]

The Oxetane "Pucker" and Bioisosterism

Unlike the planar cyclobutane, the oxetane ring adopts a puckered conformation (approx. 8.7°).[2][3] This geometry, combined with the high polarity of the ether oxygen, allows the oxetan-3-yl group to act as a metabolic "sink" replacement for:

-

Gem-dimethyl groups: Similar steric volume but significantly lower LogP.

-

Carbonyls: The oxetane oxygen is a hydrogen bond acceptor (HBA) with a dipole moment analogous to a ketone, yet it is chemically inert to nucleophiles.

The Fluorine Ortho-Effect

The inclusion of the 2-fluoro substituent on the benzyl ring is not merely for metabolic blocking. It introduces a conformational bias via the gauche effect and dipole-dipole minimization. In the context of a benzylamine, the 2-F often forces the methylene linker out of coplanarity with the aromatic ring, creating a distinct vector for the amine nitrogen that can enhance binding selectivity.

Comparative Physicochemical Profile

The following table illustrates the dramatic shift in properties when transitioning from a standard benzylamine to the oxetanyl analog.

| Property | N-Benzyl-isopropylamine | N-(2-Fluorobenzyl)oxetan-3-amine | Impact / Benefit |

| LogP | ~2.5 | ~0.8 | Improved Solubility: Massive reduction in lipophilicity. |

| pKa (Conj. Acid) | ~10.5 | ~6.8 - 7.2 | Permeability & Safety: Reduced lysosomal trapping; lowered hERG affinity. |

| H-Bond Acceptors | 0 | 1 (Ether O) | Target Engagement: New vector for H-bonding in the pocket. |

| Metabolic Stability | Low (N-dealkylation) | High | Clearance: Oxetane sterically protects the amine; F blocks ring oxidation.[1] |

Synthetic Methodology: Reductive Amination

The most robust route to N-(2-Fluorobenzyl)oxetan-3-amine avoids the ring-strain liability of nucleophilic substitution on oxetane electrophiles. Instead, it utilizes reductive amination of oxetan-3-one.

Reaction Mechanism & Protocol

Objective: Synthesis of N-(2-Fluorobenzyl)oxetan-3-amine via Sodium Triacetoxyborohydride (STAB) reduction.

Reagents:

-

Oxetan-3-one (1.0 eq)

-

2-Fluorobenzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask under N2 atmosphere, dissolve oxetan-3-one (100 mg, 1.39 mmol) and 2-fluorobenzylamine (174 mg, 1.39 mmol) in anhydrous DCM (5 mL).

-

Activation: (Optional) Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at room temperature for 30 minutes. Note: Oxetan-3-one is volatile; handle with care.

-

Reduction: Cool the mixture to 0°C. Add STAB (442 mg, 2.08 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: 182.1 [M+H]+).

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH) to yield the secondary amine as a clear oil.

Synthetic Workflow Visualization

Caption: One-pot reductive amination workflow utilizing STAB to access the oxetane-amine scaffold.

Medicinal Chemistry Applications

Attenuating Basic Amine Toxicity (hERG)

High basicity (pKa > 9) in drug molecules often correlates with off-target toxicity, particularly hERG channel inhibition which leads to QT prolongation.

-

Mechanism: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework.[4]

-

Result: This lowers the pKa of the adjacent amine by 2–3 units compared to a cyclohexyl or isopropyl analog.

-

Application: If a lead compound containing a benzylamine shows hERG flags, replacing the alkyl chain with an oxetane ring often retains potency (due to similar volume) while stripping away the hERG liability.

Metabolic Stability (The "Soft Spot" Fix)

A common metabolic failure mode for benzylamines is N-dealkylation or oxidation of the benzylic carbon.

-

The Oxetane Shield: The steric bulk of the oxetane ring hinders Cytochrome P450 approach to the nitrogen lone pair.

-

The Fluorine Block: The 2-fluoro substituent blocks metabolic oxidation at the highly susceptible ortho position and electronically deactivates the ring toward oxidation.

Scaffold Decision Logic

When should you deploy this scaffold?

Caption: Decision matrix for selecting the oxetane-fluorobenzyl scaffold during Lead Optimization.

References

-

Wuitschik, G., et al. (2006).[5][6] "Oxetanes as Promising Modules in Drug Discovery."[1][5][6][7][8] Angewandte Chemie International Edition. [Link]

- Foundational text on oxetanes as gem-dimethyl and carbonyl bioisosteres.

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

- Comprehensive analysis of pKa modul

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

- Authoritative source on the conformational and metabolic effects of fluorine substitution.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9][3][10] Chemical Reviews. [Link]

- Review of synthetic routes including the reductive amin

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chigroup.site [chigroup.site]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis and purification of "N-(2-Fluorobenzyl)oxetan-3-amine"

Application Note: Optimized Synthesis and Purification of N-(2-Fluorobenzyl)oxetan-3-amine for Medicinal Chemistry

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(2-Fluorobenzyl)oxetan-3-amine (CAS: 1340533-08-5). This molecule represents a critical building block in modern medicinal chemistry, where the oxetane ring serves as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups.

The synthesis utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB), selected for its chemoselectivity and mild conditions that preserve the acid-sensitive oxetane ring. A specialized purification protocol is introduced to overcome the common failure mode of silica-induced ring opening.

Introduction & Strategic Analysis

Medicinal Chemistry Significance

The oxetane moiety is increasingly utilized to modulate physicochemical properties.[1][2] Unlike a standard cyclobutyl or isopropyl group, the oxetane ring:

-

Lowers Basicity: The electron-withdrawing inductive effect of the oxygen reduces the pKa of the adjacent amine by ~2.5–3 units (typically to pKa 6.0–7.0), improving membrane permeability and reducing hERG liability.

-

Increases Solubility: The exposed oxygen lone pairs act as hydrogen bond acceptors, enhancing aqueous solubility.

-

Metabolic Stability: The 3-substituted oxetane blocks metabolic "soft spots" often found in aliphatic chains.

Synthetic Route Selection

Three potential routes were evaluated. Route A (Reductive Amination) is selected as the superior method due to the instability of 3-halooxetanes and the risk of over-alkylation in nucleophilic substitution.

Figure 1: Strategic evaluation of synthetic pathways. Route A is preferred for operational simplicity and yield.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Critical Note |

| 2-Fluorobenzylamine | 125.15 | 1.0 | Limiting Reagent | Corrosive; handle in fume hood. |

| Oxetan-3-one | 72.06 | 1.2 | Electrophile | Volatile. Often exists as hydrate/polymer; use slight excess. |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | Reductant | Moisture sensitive. Do not use NaCNBH₃ (toxic) or NaBH₄ (too reactive). |

| Dichloromethane (DCM) | 84.93 | - | Solvent | Anhydrous grade preferred. |

| Acetic Acid (AcOH) | 60.05 | 0.1-1.0 | Catalyst | Optional. Accelerates imine formation but increases risk of ring opening. |

Step-by-Step Procedure

Step 1: Imine Formation (Equilibrium)

-

Charge a dry round-bottom flask with 2-Fluorobenzylamine (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to amine).

-

Add Oxetan-3-one (1.2 equiv) in one portion.

-

Optional: Add Acetic Acid (1.0 equiv).

-

Expert Insight: While AcOH accelerates the reaction, oxetanes are acid-sensitive. If the reaction is slow, add AcOH; otherwise, omit it to maximize ring stability.

-

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution may become slightly warm. This dwell time ensures the hemiaminal/imine equilibrium is established before reduction.

-

Step 2: Selective Reduction 5. Cool the reaction mixture to 0°C (ice bath). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

- Why STAB? It is less basic than NaBH4 and tolerates the presence of the oxetane well. It selectively reduces the iminium ion without reducing the ketone starting material.

- Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

- Monitoring: Check by LCMS or TLC. The imine intermediate is often unstable on silica; look for the disappearance of the starting amine.

Step 3: Workup (Critical for Oxetane Survival) 9. Quench the reaction by carefully adding Saturated Aqueous NaHCO₃ at 0°C.

- Warning: Gas evolution (H₂) will occur.

- Control Point: Ensure the aqueous layer pH is > 8. Do NOT use strong acid (HCl) to extract the amine, as this will hydrolyze the oxetane ring.

- Extract the aqueous layer with DCM (3 x).

- Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure at < 40°C.

Purification Strategy

The Challenge: Secondary amines are basic and "streak" on acidic silica gel. Furthermore, the oxetane ring can degrade on active silica, leading to yield loss.

Recommended Method: Neutralized Flash Chromatography

-

Stationary Phase Preparation:

-

Eluent System:

-

Solvent A: DCM

-

Solvent B: 10% MeOH in DCM (with 1% NH₄OH additive)

-

Gradient: 0% to 50% B.

-

-

Alternative (High Cost/High Performance):

-

Use Amine-Functionalized Silica (NH₂-SiO₂) cartridges. These require no basic modifiers and allow for simple Hexane/Ethyl Acetate gradients.

-

Figure 2: Decision matrix for purification. Standard silica is contraindicated due to acidity.

Characterization & Quality Control

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons: Multiplet at 7.0–7.4 ppm.

-

Benzylic CH₂: Singlet (or doublet due to F-coupling) at ~3.8 ppm.

-

Oxetane CH: Quintet at ~4.0 ppm.

-

Oxetane CH₂: Two triplets/multiplets at ~4.4 and ~4.8 ppm (characteristic "roofing" effect).

-

-

¹⁹F NMR: Single peak at ~ -118 ppm.

-

Stability: Store at -20°C. The free base is stable, but conversion to the HCl salt is not recommended for long-term storage due to potential acid-catalyzed degradation. If a salt is required, the oxalate or fumarate is preferred.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Wurest, J., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][6] Angewandte Chemie International Edition.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7] Chemical Reviews.

-

Biotage Application Note. (2023). "Strategies for Purifying Amines on Silica."

-

Duncton, M. A. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

Analytical methods for "N-(2-Fluorobenzyl)oxetan-3-amine" characterization

Abstract

This guide details the analytical characterization of N-(2-Fluorobenzyl)oxetan-3-amine , a critical building block in modern medicinal chemistry. Oxetane rings are increasingly deployed as bioisosteres for gem-dimethyl or carbonyl groups to modulate lipophilicity and metabolic stability.[1] However, the inherent ring strain of the oxetane moiety presents unique analytical challenges, particularly regarding hydrolytic stability in acidic media. This document provides validated protocols for LC-MS and NMR analysis, emphasizing stability-indicating methods to differentiate the parent molecule from ring-opened degradation products.

Physicochemical Profile & Analytical Context

The incorporation of the oxetane ring adjacent to a basic amine significantly alters the physicochemical landscape of the molecule compared to traditional alkyl amines.

Key Properties

| Property | Value / Description | Impact on Analysis |

| Molecular Formula | C | MW: 181.21 g/mol |

| Basicity (pKa) | ~6.8 – 7.2 (Predicted) | Critical: The oxetane oxygen exerts an inductive electron-withdrawing effect ( |

| LogP / LogD | ~1.2 (Modulated) | Lower lipophilicity than gem-dimethyl analogs; typically elutes earlier on C18. |

| Acid Stability | Low to Moderate | Risk: The strained ether ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opened amino-alcohol byproducts. |

The "Phantom Peak" Phenomenon

Expert Insight: In standard acidic HPLC (0.1% Formic Acid or TFA), oxetane-containing amines can undergo on-column degradation. This often manifests as a split peak or a "ghost" peak (M+18 mass shift) corresponding to the hydrated ring-opened product. Trustworthy data requires high-pH methodologies.

Analytical Workflow Strategy

The following decision tree outlines the logic for selecting the appropriate analytical mode, prioritizing sample integrity.

Figure 1: Analytical triage strategy emphasizing the risk of acidic mobile phases for oxetane characterization.

Protocol 1: High-pH LC-MS Analysis (Recommended)

This protocol utilizes a basic mobile phase to ensure the oxetane ring remains intact during separation and to deprotonate the secondary amine for improved peak symmetry.

Equipment & Reagents

-

System: UHPLC coupled to Q-TOF or Single Quad MS.

-

Column: High-pH Stable C18 Hybrid (e.g., Waters XBridge or Agilent Poroshell HPH), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with NH

OH). -

Mobile Phase B: Acetonitrile (MS Grade).

Method Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1mm ID columns. |

| Column Temp | 30°C | Caution: Do not exceed 40°C. Higher temps accelerate ring opening even in mild conditions. |

| Gradient | 5% B to 95% B over 5 min | General screening gradient. |

| Detection | UV 254 nm / 210 nm | 254 nm targets the fluorobenzyl ring; 210 nm captures impurities. |

| MS Mode | ESI Positive | Scan range 100–500 m/z. |

Data Interpretation

-

Target Mass: [M+H]

= 182.2 m/z. -

Impurity Flag: Watch for a peak at 200.2 m/z . This corresponds to [M+H+18]

, indicating the ring-opened amino-alcohol (hydrolysis product). If this appears in the blank or increases with run time, your method is degrading the sample.

Protocol 2: NMR Characterization ( H and F)

NMR is the definitive method for structural verification, as it allows direct observation of the intact oxetane ring protons, which have a distinct chemical shift pattern.

Sample Preparation

-

Solvent: DMSO-d

or CDCl -

Concentration: 5–10 mg in 600 µL.

H NMR Analysis (400 MHz+)

The oxetane protons form a distinctive "butterfly" pattern due to the ring puckering and geminal/vicinal couplings.

-

Key Signals:

- ~4.3 – 4.8 ppm (Multiplets, 4H): The protons on the oxetane ring (C2 and C4 positions). They typically appear as two sets of multiplets (pseudo-triplets or dd) due to the rigid ring geometry.

-

~3.8 ppm (Singlet/Broad, 2H): Benzylic CH

- ~3.9 – 4.1 ppm (Multiplet, 1H): The methine proton at the C3 position (attached to the amine).

- ~7.0 – 7.5 ppm (Multiplets, 4H): Aromatic protons (splitting depends on 2-Fluoro substitution).

F NMR Analysis

Fluorine NMR provides a high-sensitivity purity check without interference from hydrocarbon impurities.

-

Signal: A single multiplet around -118 ppm (relative to CFCl

). -

Coupling: Expect coupling to the adjacent aromatic protons (

and -

Purity Check: Integration of the main -118 ppm signal vs. any minor fluorine signals allows for rapid quantification of fluorinated impurities.

Protocol 3: Acid Stability Stress Test (Self-Validation)

To validate that your storage and handling procedures are safe, perform this stress test. This confirms the vulnerability of the oxetane in your specific matrix.

Procedure

-

Control: Dissolve 1 mg of N-(2-Fluorobenzyl)oxetan-3-amine in 1 mL Acetonitrile/Water (50:50).

-

Stress Sample: Dissolve 1 mg in 1 mL of 0.1 M HCl .

-

Incubation: Hold both samples at Room Temperature for 1 hour.

-

Analysis: Inject both into the High-pH LC-MS method (Protocol 1).

Degradation Pathway Diagram

The following diagram illustrates the mechanism you are screening for.

Figure 2: Acid-catalyzed ring opening of the oxetane moiety to form the 1,3-diol derivative.

Acceptance Criteria

-

Control: >99% Parent Peak.

-

Stress Sample: Significant appearance of the M+18 peak (MW 199).

-

Note: If the Stress Sample remains 100% intact, check your acid strength. Oxetanes are generally stable to weak acids but degrade in strong acidic environments or elevated temperatures.

References

-

Wuitschik, G., et al. (2010).[3][4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[3]

-

Burkhard, J. A., et al. (2010).[4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][5] Angewandte Chemie International Edition, 49(48), 9052–9067.

-

Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

-

PubChem. (n.d.). Oxetan-3-amine Compound Summary. National Library of Medicine.

Sources

Application Note: High-Throughput Fragment Screening of Oxetane-Amine Bioisosteres

Executive Summary

This guide details the high-throughput screening (HTS) methodologies for N-(2-Fluorobenzyl)oxetan-3-amine (hereafter referred to as OX-F1 ). As a representative of the oxetane-amine class, OX-F1 is a "privileged fragment" designed to overcome common attrition points in early discovery: poor solubility and high lipophilicity.

Unlike traditional HTS libraries, OX-F1 requires specific handling due to its low molecular weight (MW 181.21) and moderate affinity (typically

Technical Background: The Oxetane Advantage[1]

Molecule Profile

-

Compound: N-(2-Fluorobenzyl)oxetan-3-amine

-

MW: 181.21 Da

-

cLogP: ~1.1 (Estimated)

-

pKa: ~7.2 (Amine)[1]

Mechanistic Rationale

The inclusion of the oxetane ring is not cosmetic; it is a strategic bioisostere for the gem-dimethyl group or carbonyls.

-

Basicity Modulation: The electron-withdrawing oxygen in the oxetane ring (inductive effect) lowers the pKa of the adjacent amine by ~2-3 units compared to a cyclohexyl amine. This prevents lysosomal trapping and improves membrane permeability while maintaining solubility.

-

Metabolic Stability: The 2-fluorobenzyl moiety blocks the ortho-position from metabolic oxidation (CYP450), a common soft spot in benzyl amines.

-

Solubility: The oxetane is a hydrogen bond acceptor, significantly increasing aqueous solubility compared to carbocyclic analogs.

Figure 1: Structural logic of OX-F1. The oxetane and fluorine modifications synergize to improve DMPK properties.

Pre-Screening Protocol: Solubility & QC

Objective: Determine the "Clean Screen" limit. Fragments are screened at high concentrations (up to 1 mM), making solubility false positives a major risk.

Materials

-

OX-F1 (Solid powder, >95% purity)

-

DMSO (anhydrous)

-

PBS-P+ Buffer (Phosphate buffer, 0.05% Surfactant P20)

Procedure

-

Stock Preparation: Dissolve OX-F1 to 100 mM in 100% DMSO. Sonicate for 5 mins.

-

Nephelometry Check:

-

Prepare a dilution series in the assay buffer (PBS-P+) ranging from 10

M to 2 mM. -

Final DMSO concentration must be kept constant (e.g., 2%).

-

Incubate for 1 hour at room temperature.

-

Measure light scattering (nephelometry).

-

-

Pass Criteria: The compound is "Screen-Ready" only if solubility > 1 mM with no aggregation.

Critical Note: If OX-F1 precipitates at >500

Core Protocol: High-Throughput SPR Screening

Method: Surface Plasmon Resonance (Biacore 8K or T200).[2]

Rationale: SPR is the gold standard for fragments because it detects weak binding (

Sensor Chip Preparation

-

Chip Type: Series S Sensor Chip CM5 (Carboxymethylated dextran).

-

Target Immobilization:

-

Use standard Amine Coupling (EDC/NHS).

-

Target Density: Aim for high density (3000–5000 RU ) because fragments give low response signals (low MW).

-

Reference Channel: Immobilize a null protein or deactivate with ethanolamine to correct for bulk refractive index changes.

-

The "Clean Screen" Workflow

This workflow removes "sticky" compounds before the full affinity run.

-

Solvent Correction: Run a DMSO solvent correction cycle (4.5% to 5.8% DMSO) to compensate for bulk refractive index mismatches.

-

Single Point Screen:

-

Inject OX-F1 at a fixed concentration of 500

M . -

Contact time: 30 seconds.

-

Dissociation time: 15 seconds.

-

Flow rate: 30

L/min.

-

-

Binding Criteria:

-

Response > 3 RU (Response Units).[3]

-

Square wave binding shape (fast on/fast off).

-

Rejection: Rejection of "slow off-rate" binders (likely aggregation or non-specific binding).

-

Affinity Determination (Dose-Response)

For hits from step 4.2:

-

Prepare a 2-fold dilution series of OX-F1: 1000

M down to 31.25 -

Inject in duplicate.

-

Analysis: Fit to a 1:1 steady-state affinity model.

-

Note: Do not use kinetic fitting (ka/kd) for fragments; rates are usually too fast for the instrument limits. Use

vs. Concentration.

-

Figure 2: SPR Fragment Screening Workflow for OX-F1.

Data Analysis & Metrics

Do not rely solely on

| Metric | Formula | Target Value for OX-F1 |

| Ligand Efficiency (LE) | ||

| Lipophilic LE (LLE) | ||

| Binding Efficiency Index |

Interpretation:

If OX-F1 shows a

-

Heavy Atoms = 13

-

LE =

Orthogonal Validation: Thermal Shift Assay (TSA)

Objective: Confirm binding by measuring protein stabilization (melting temperature shift,

-

Mix: 2

M Target Protein + 1 mM OX-F1 + 5x SYPRO Orange dye. -

Instrument: qPCR machine (e.g., Roche LightCycler).

-

Ramp: 25°C to 95°C at 0.05°C/sec.

-

Validation: A positive shift (

) confirms specific binding.-

Note: Oxetanes are small; shifts may be subtle. Replicates (n=4) are essential.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Negative SPR Signal | DMSO mismatch between Running Buffer and Sample. | Re-run DMSO calibration curve; ensure precise pipetting. |

| Super-stoichiometric binding | Aggregation of OX-F1. | Lower concentration to 250 |

| No binding detected | Protein inactive or lysine occlusion. | Check protein activity with a positive control tool compound; ensure immobilization didn't destroy the active site. |

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition. [Link]

-

Müller, K., et al. (2009). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

-

Scott, A. D., et al. (2012). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology. [Link]

-

Giannetti, A. M. (2011). "From experimental data to binding energy: Surface plasmon resonance for fragment-based screening." Methods in Enzymology. [Link]

-

Buron, F., et al. (2015). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Fluorooxetanes for Medicinal Chemistry - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Fluorobenzyl)oxetan-3-amine Synthesis

Topic: Improving the yield of N-(2-Fluorobenzyl)oxetan-3-amine CAS: 1340533-08-5 Reaction Class: Reductive Amination Primary Challenge: Balancing amine nucleophilicity with oxetane ring stability.

Executive Summary & Core Chemistry

The Challenge: Synthesizing N-(2-Fluorobenzyl)oxetan-3-amine requires coupling oxetan-3-one with 2-fluorobenzylamine . The primary failure mode in this synthesis is the acid-catalyzed ring opening of the oxetane moiety. While oxetanes are relatively stable to base, they function as Lewis bases; strong protic acids or Lewis acids will coordinate to the ether oxygen, facilitating ring strain release and decomposition (ring opening).

The Solution: The industry "Gold Standard" for this transformation is Reductive Amination using Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (

The "Gold Standard" Protocol

Use this self-validating protocol as your baseline. Deviations from this stoichiometry are the leading cause of low yields.

Reaction Scheme

Reactants: Oxetan-3-one (1.0 equiv) + 2-Fluorobenzylamine (1.1 equiv) Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv) Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous) Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Methodology

-

Imine Pre-equilibrium (Critical Step):

-

Charge a dry flask with Oxetan-3-one (1.0 equiv) and 2-Fluorobenzylamine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

-

Add Acetic Acid (1.0 equiv).

-

Technical Insight: The 2-fluorobenzyl group is electron-withdrawing, making the amine nitrogen slightly less nucleophilic. The acetic acid catalyzes the formation of the iminium ion. Stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to ensure equilibrium shifts toward the imine.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add STAB (1.4 equiv) portion-wise.

-

Allow to warm to RT and stir for 12–16 hours.

-

Checkpoint: Monitor by LCMS. You should see the product mass (M+H = 182.2) and disappearance of the imine intermediate.

-

-

Quench & Workup (Oxetane Safety):

-

Quench by adding saturated aqueous

(mild base). Do not use strong acids. -

Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract with DCM or EtOAc.

-

Purification: The secondary amine product is basic. Flash chromatography on silica gel (DCM/MeOH/NH4OH) is standard.

-

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "danger zones" where the oxetane ring is vulnerable.

Caption: Reaction workflow for reductive amination showing the primary pathway (Green) and critical failure modes (Red) involving ring opening or non-selective reduction.

Troubleshooting Center

Identify your specific failure mode below to find the corrective action.

Scenario A: Low Yield (< 40%) with Unreacted Ketone

-

Diagnosis: The imine formation equilibrium is unfavorable or "wet" solvent is hydrolyzing the imine back to the ketone.

-

Root Cause: Water in the solvent prevents the dehydration step (Imine formation).

-

Fix:

-

Ensure DCE/THF is anhydrous (molecular sieves).

-

Add a drying agent: Add anhydrous

or

-

Scenario B: Complex Mixture / "Missing" Mass Balance

-

Diagnosis: Oxetane ring opening (polymerization or degradation).

-

Root Cause: Acidity was too high. Oxetanes are sensitive to strong acids (HCl) and even moderate acids at high temperatures.

-

Fix:

-

Check your acid: Ensure you used Acetic Acid, not HCl or TFA.

-

Reduce Equivalents: Lower AcOH to 1.0 equiv.

-

Temperature Control: Do not heat the reaction above 40°C.

-

Scenario C: Formation of Oxetan-3-ol (Alcohol Impurity)

-

Diagnosis: Direct reduction of the ketone occurred before the amine could react.

-

Root Cause: The reducing agent was too strong or added too quickly.

-

Fix:

-

Switch Reagent: If using

, switch to STAB . STAB is less basic and reacts much faster with imines than ketones. -

Pre-mix time: Increase the "Step 1" time (Imine formation) to 2 hours before adding the hydride source.

-

Comparative Data: Reducing Agents

Select the correct reagent to maximize yield and minimize side reactions.[1]

| Reagent | Reactivity Profile | Risk to Oxetane | Recommended? |

| NaBH(OAc)3 (STAB) | Selective for Imines. Mild.[2] | Low. (Requires mild acid).[3] | YES (Primary) |

| NaCNBH3 | Selective but slow. Toxic. | Low. (Requires pH 4-5).[3] | YES (Alternative) |

| NaBH4 | Non-selective. Reduces ketones fast.[4] | High. (Requires basic conditions). | NO |

| H2 / Pd/C | Hydrogenolysis. | Moderate. (Can cleave benzyl group). | NO |

Decision Tree for Optimization

Use this flow to determine your next experimental step.

Caption: Diagnostic flowchart for troubleshooting low yields in oxetane reductive amination.

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt of 2-fluorobenzylamine? A: Yes, but you must add an extra equivalent of base (like Triethylamine or DIPEA) to free the amine before adding the acetic acid catalyst. However, the resulting salts can buffer the solution unpredictably. Using the free base amine is preferred for reproducibility.

Q: Why not use 2-Fluorobenzaldehyde and Oxetan-3-amine? (The Reverse Route) A: This route is chemically valid and often faster because aldehydes form imines more readily than ketones. However, Oxetan-3-amine is frequently sold as a salt, is hygroscopic, and is significantly more expensive than oxetan-3-one. If you have the aldehyde and the amine on hand, this route works well, but the protocol above (Ketone + Amine) is generally more cost-effective for scale-up.

Q: Is the oxetane ring stable to the workup? A: Oxetanes are generally stable to aqueous base (NaHCO3, NaOH) and heat. They are unstable to aqueous acid. Never wash the organic layer with 1N HCl to remove unreacted amine, as this will destroy your product. To remove excess amine, use a scavenger resin or careful chromatography.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7] Chemical Reviews, 116(19), 12150–12233.

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[7] Angewandte Chemie International Edition, 49(48), 8979-8982.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Solubility Challenges with N-(2-Fluorobenzyl)oxetan-3-amine

Introduction

N-(2-Fluorobenzyl)oxetan-3-amine is a contemporary heterocyclic compound featuring an oxetane ring, a structural motif of increasing interest in medicinal chemistry. The inclusion of the oxetane moiety can impart desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, when compared to more conventional functionalities like gem-dimethyl or carbonyl groups.[1][2][3] However, like any compound in the drug discovery pipeline, achieving and maintaining adequate solubility for various in vitro and in vivo assays can be a significant hurdle.[4][5][6] It is estimated that 70% to 80% of drug candidates in development today are poorly soluble molecules.[7] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-Fluorobenzyl)oxetan-3-amine and similar chemical entities.

The fundamental physicochemical properties of a compound, including its solubility, lipophilicity, and molecular size, are critical determinants of its bioavailability and ultimate therapeutic efficacy.[8] This document will explore the causality behind common solubility issues and provide validated, step-by-step protocols to address them, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Compound's Physicochemical Profile

A preliminary analysis of N-(2-Fluorobenzyl)oxetan-3-amine's structure provides clues to its solubility behavior.

| Property | Value/Observation | Implication for Solubility |

| Molecular Formula | C₁₀H₁₂FNO | Relatively small molecule, which is generally favorable for solubility.[9] |

| Molecular Weight | 181.21 g/mol [10] | Low molecular weight is advantageous for dissolution.[9] |

| Key Functional Groups | Secondary amine, Oxetane, Fluorobenzyl | The amine group is basic and can be protonated to form a more soluble salt. The oxetane ring is polar and can act as a hydrogen bond acceptor, often enhancing aqueous solubility.[1][2][11] |

| Predicted LogP | 1.3141[10] | This value suggests a relatively balanced lipophilicity, indicating that the compound is not excessively "greasy" and should have some inherent aqueous solubility. |

While the oxetane moiety is known to often improve aqueous solubility, intermolecular forces in the solid state can still lead to poor dissolution.[1][12] The following sections provide a systematic approach to troubleshooting and resolving these issues.

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of N-(2-Fluorobenzyl)oxetan-3-amine in my aqueous buffer during my cell-based assay. What is the likely cause?

A1: This is a classic sign of exceeding the compound's thermodynamic solubility in your final assay medium. Several factors could be at play:

-

High Final Concentration: The required concentration for your experiment may be higher than the compound's intrinsic solubility in the buffer.

-

pH of the Medium: The amine group in your compound is basic. If the pH of your cell culture medium (typically ~7.4) is not sufficiently acidic to keep the amine protonated, the less soluble free base form may predominate and precipitate.

-

Buffer Components: Salts or other components in your buffer could interact with the compound, leading to a "salting out" effect and reduced solubility.

-

Solvent Shock: If you are adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to the aqueous buffer, localized high concentrations can cause it to crash out before it has a chance to disperse.

Q2: My compound appears to dissolve in DMSO initially, but then forms a precipitate upon storage. Why is this happening?

A2: This could be due to a few reasons:

-

Hygroscopicity: DMSO is hygroscopic and can absorb water from the atmosphere. The introduction of water can decrease the solubility of your compound in the DMSO stock, leading to precipitation over time.

-